(22R)-7α,22-Dihydroxy-1-oxo-27-(β-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid δ-lactone
(22R)-7α,22-Dihydroxy-1-oxo-27-(β-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid δ-lactone
Brand Name:
Vulcanchem
CAS No.:
133360-51-7
VCID:
VC0175341
InChI:
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1
SMILES:
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O
Molecular Formula:
C34H48O10
Molecular Weight:
616.7 g/mol
(22R)-7α,22-Dihydroxy-1-oxo-27-(β-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid δ-lactone
CAS No.: 133360-51-7
Main Products
VCID: VC0175341
Molecular Formula: C34H48O10
Molecular Weight: 616.7 g/mol
CAS No. | 133360-51-7 |
---|---|
Product Name | (22R)-7α,22-Dihydroxy-1-oxo-27-(β-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid δ-lactone |
Molecular Formula | C34H48O10 |
Molecular Weight | 616.7 g/mol |
IUPAC Name | (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
Standard InChI | InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |
Standard InChIKey | FYXDMSFPWCORTF-UWOSJZGMSA-N |
Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES | CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES | CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Appearance | Powder |
PubChem Compound | 14825627 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume